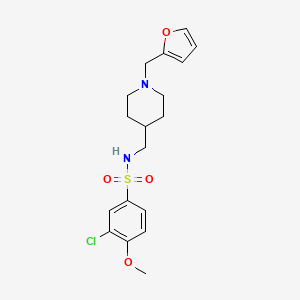

3-Chlor-N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

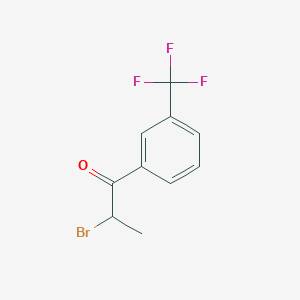

3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O4S and its molecular weight is 398.9. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Fibrotische Aktivität

Die Verbindung zeigt antifibrotische Eigenschaften, was sie für Erkrankungen relevant macht, die durch übermäßige Gewebsvernarbung gekennzeichnet sind. In einer Studie von Gu et al. wurden neuartige 2-(Pyridin-2-yl)pyrimidin-Derivate (einschließlich dieser Verbindung) synthetisiert und gegen immortalisierte Ratten-Leber-Sternzellen (HSC-T6) bewertet. Bemerkenswert ist, dass einige Derivate eine bessere antifibrotische Aktivität zeigten als bestehende Medikamente wie Pirfenidon und Bipy55′DC. Insbesondere die Verbindungen Ethyl 6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl 6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) zeigten vielversprechende IC50-Werte .

Antibakterielle Eigenschaften

Pyrimidin-Derivate, einschließlich dieser Verbindung, wurden auf ihre antimikrobielle Aktivität untersucht. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, deutet ihr Pyrimidin-Kern auf ein Potenzial im Kampf gegen bakterielle und Pilzinfektionen hin .

Antivirales Potenzial

Ähnlich wie bei antimikrobiellen Wirkungen zeigen pyrimidinbasierte Verbindungen häufig antivirale Eigenschaften. Weitere Forschung ist erforderlich, um die spezifische antivirale Aktivität dieser Verbindung zu beurteilen .

Antitumor-Anwendungen

Pyrimidin-Derivate wurden als potenzielle Antitumormittel untersucht. Obwohl direkte Beweise für diese Verbindung spärlich sind, rechtfertigen ihre strukturellen Merkmale die Erforschung in der Krebsforschung .

Hemmung der Kollagen-Prolyl-4-Hydroxylase

Kollagen-Prolyl-4-Hydroxylasen spielen eine entscheidende Rolle bei der Kollagensynthese. Verbindungen wie diese können diese Enzyme hemmen, was die Kollagenproduktion beeinflusst und möglicherweise Fibrose und Gewebsumbau beeinflusst .

Arzneimittelentwicklung

Aufgrund ihrer antifibrotischen Aktivität könnte diese Verbindung als Leitstruktur für die Entwicklung neuer antifibrotischer Medikamente dienen. Weitere Studien sind erforderlich, um ihre pharmakologischen Eigenschaften zu optimieren und ihr Sicherheitsprofil zu beurteilen .

Wirkmechanismus

Mode of Action

The mode of action would depend on the specific target. For example, if the target is a neurotransmitter transporter, the compound might inhibit the reuptake of certain neurotransmitters, increasing their levels in the synaptic cleft .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways might be affected. If the compound acts on neurotransmitter systems, it could influence pathways involved in mood regulation, pain perception, or other neurological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like the compound’s size, polarity, and stability can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The cellular and molecular effects would depend on the specific target and mode of action. For example, if the compound increases neurotransmitter levels, this could lead to changes in neuronal firing patterns .

Action Environment

Various factors can influence a compound’s action, efficacy, and stability, including pH, temperature, the presence of other molecules, and individual variations in metabolism and drug response .

Eigenschaften

IUPAC Name |

3-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O4S/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELPLWUEWMDQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE](/img/structure/B2508515.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)